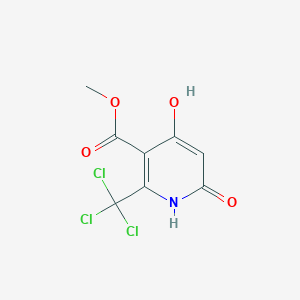![molecular formula C21H24N2O4S B11061309 5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B11061309.png)
5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ADAMANTAN-1-YL)-N-(4-SULFAMOYLPHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantane, sulfonamide, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-(4-SULFAMOYLPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Adamantane Group: Adamantane can be introduced via Friedel-Crafts alkylation or other suitable methods.
Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride.
Coupling Reactions: The final step involves coupling the furan ring with the adamantane and sulfonamide groups under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its unique structure could be useful in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamides.
Drug Development: Its structure may be explored for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the sulfonamide group.
Anti-inflammatory: Potential anti-inflammatory effects could be investigated.
Industry
Polymer Additives: The compound could be used as an additive in polymers to enhance certain properties.
Coatings: Its unique structure may make it suitable for use in specialized coatings.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-(4-SULFAMOYLPHENYL)FURAN-2-CARBOXAMIDE would depend on its specific application. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
Receptor Interaction: The compound could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-N-(4-SULFAMOYLPHENYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
5-(ADAMANTAN-1-YL)-N-(4-SULFAMOYLPHENYL)PYRROLE-2-CARBOXAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Structural Features: The combination of adamantane, sulfonamide, and furan moieties is unique and may confer specific properties not found in similar compounds.
Reactivity: The presence of the furan ring may result in different reactivity compared to thiophene or pyrrole analogs.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c22-28(25,26)17-3-1-16(2-4-17)23-20(24)18-5-6-19(27-18)21-10-13-7-14(11-21)9-15(8-13)12-21/h1-6,13-15H,7-12H2,(H,23,24)(H2,22,25,26) |
InChI Key |
WLBXCQYVBRISQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-diaza-1-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2(7),3,5,10,12-hexaen-8-one](/img/structure/B11061231.png)
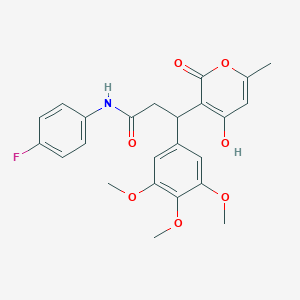
![Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11061243.png)
![2-Amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11061249.png)
![6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11061257.png)
![4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061260.png)
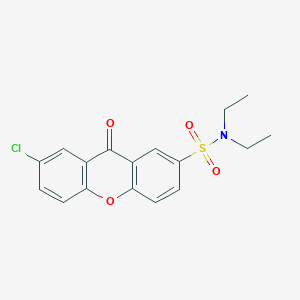
![3-(Chloromethyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11061274.png)
![N-ethyl-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11061281.png)
![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)
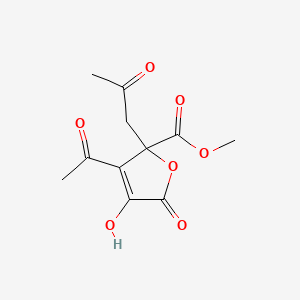
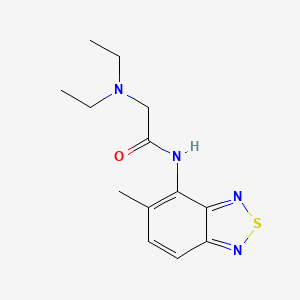
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B11061301.png)
